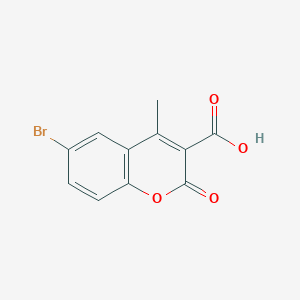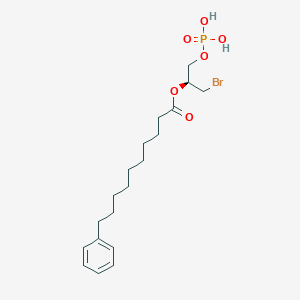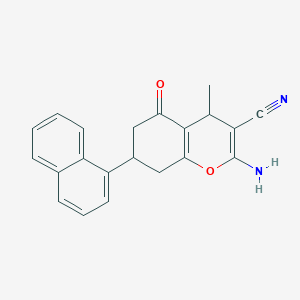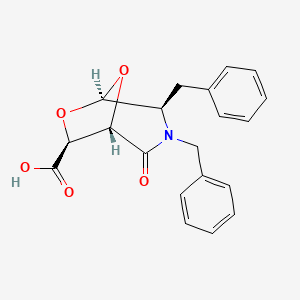![molecular formula C28H36O4 B611612 (2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid CAS No. 847239-17-2](/img/structure/B611612.png)
(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid
Vue d'ensemble
Description
UVI3003 is a RXR antagonist. It displays high RXR binding affinity. UVI3003 does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer.
Applications De Recherche Scientifique
Role in Sleep Modulation
UVI 3003 has been studied for its effects on sleep modulation. It is known as an antagonist of the retinoid X receptor (RXR), which is a nuclear receptor that modulates the sleep-wake cycle . Researchers have investigated the effects of UVI 3003 on sleep, sleep homeostasis, and levels of neurochemicals related to sleep modulation . The results showed that UVI 3003 induced opposite effects in sleep, sleep homeostasis, neurochemical levels, and c-Fos and NeuN activity compared to an RXR agonist .
Neurobiological Role
The administration of UVI 3003 significantly affected c-Fos and NeuN expression in the hypothalamus . This highlights the neurobiological role of RXR, which UVI 3003 antagonizes, on sleep modulation .
Effects on Neurochemical Levels
UVI 3003 has been found to exert effects on the levels of neurochemicals related to sleep modulation . These neurochemicals include dopamine, serotonin, norepinephrine, epinephrine, adenosine, and acetylcholine .
Role in RXR Heterodimer Function
UVI 3003 is a full antagonist of RXR and demonstrates potent, nanomolar binding affinity . It does not affect the corepressor interaction capacity of the RARα subunit within the context of the RAR-RXR heterodimer . This compound can be used to isolate the contribution of RXR to the function of RXR heterodimers .
Research Tool
UVI 3003 is used as a research tool in the study of RXR and its functions . It can help researchers understand the role of RXR in various biological processes.
Mécanisme D'action
Target of Action
The primary target of (E)-3-(4-hydroxy-3-(5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl)acrylic acid, also known as UVI 3003, is the Retinoid X Receptor (RXR) . RXR is a nuclear receptor that plays a crucial role in regulating gene expression .
Mode of Action
UVI 3003 acts as a highly selective antagonist of RXR . It inhibits the activity of RXR, thereby modulating the receptor’s ability to regulate gene expression .
Biochemical Pathways
The antagonistic action of UVI 3003 on RXR affects various biochemical pathways. One significant pathway is the thyroid hormone (TH) signaling pathway . In this pathway, TH acts through its receptors (TRs), which heterodimerize with RXR, to regulate gene expression . By inhibiting RXR, UVI 3003 can modulate the effects of TH on this pathway .
Pharmacokinetics
The compound’s high binding affinity for rxr suggests that it may have good bioavailability .
Result of Action
The antagonistic action of UVI 3003 on RXR results in various molecular and cellular effects. For instance, it has been shown to inhibit the action of thyroid hormone (TH), leading to changes in sleep homeostasis and levels of neurochemicals related to sleep modulation . Additionally, UVI 3003 has been found to inhibit the induction of runx2, a transcription factor critical for developing cartilage and bone .
Action Environment
The action of UVI 3003 can be influenced by various environmental factors. For example, in studies involving Xenopus laevis tadpoles, the effects of UVI 3003 on the TH signaling pathway were observed in the context of the animals’ natural environment . .
Propriétés
IUPAC Name |
(E)-3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJSHECCIRQQDV-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid | |
CAS RN |
847239-17-2 | |
| Record name | UVI 3003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847239172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)





![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)



